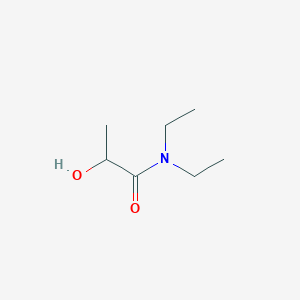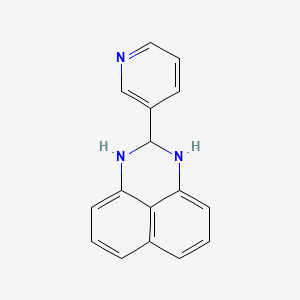![molecular formula C17H19ClN2O B11996673 1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea](/img/structure/B11996673.png)
1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea is an organic compound with the molecular formula C11H15ClN2O. It is characterized by the presence of a urea group attached to a butan-2-yl substituted phenyl ring and a chlorophenyl ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea typically involves the reaction of 4-chloroaniline with 4-(butan-2-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at temperatures ranging from 0°C to room temperature. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-[4-(Butan-2-yl)phenyl]-3-(4-fluorophenyl)urea
- 1-[4-(Butan-2-yl)phenyl]-3-(4-bromophenyl)urea
- 1-[4-(Butan-2-yl)phenyl]-3-(4-methylphenyl)urea
Comparison: 1-[4-(Butan-2-yl)phenyl]-3-(4-chlorophenyl)urea is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its fluorine, bromine, and methyl-substituted analogs, the chlorinated compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C17H19ClN2O |
|---|---|
Molecular Weight |
302.8 g/mol |
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C17H19ClN2O/c1-3-12(2)13-4-8-15(9-5-13)19-17(21)20-16-10-6-14(18)7-11-16/h4-12H,3H2,1-2H3,(H2,19,20,21) |
InChI Key |
BMOXQIYREFBLPT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11996610.png)


![Ethyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11996626.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11996641.png)
![4,4'-Thiobis[2,5-xylenol]](/img/structure/B11996654.png)
![3-methyl-1-phenyl-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol](/img/structure/B11996659.png)
![1-(2-Pyridinyl)ethanone [1-(2-pyridinyl)ethylidene]hydrazone](/img/structure/B11996664.png)
![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11996672.png)


